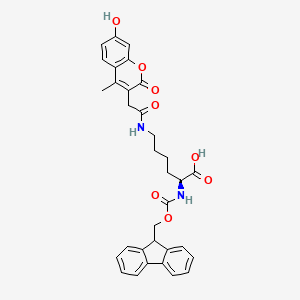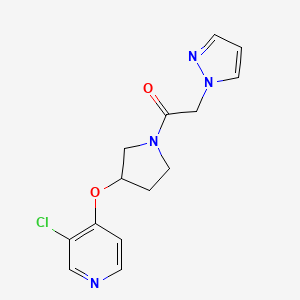
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C14H15ClN4O2 and its molecular weight is 306.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Crystal Structure
- A series of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives, which include structural elements related to the specified chemical, were synthesized. These compounds exhibited moderate inhibitory activity against Gibberella zeae, a plant pathogen, at specific dosages (Liu et al., 2012).
Fungicidal Activity
- Compounds with a similar structure to the specified chemical were tested for their in vitro antifungal activity. These compounds showed moderate activity against strains of Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata (Mamolo et al., 2003).
Antimicrobial Activity
- Another study synthesized derivatives of similar structure and evaluated them for antimicrobial activity. One compound in particular demonstrated significant antimicrobial activity with minimum inhibitory concentration values ranging from 30.2 - 43.2 μg cm-3 (Salimon et al., 2011).
Antiviral Activity
- Research on related compounds includes the synthesis and evaluation of 1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives for antiviral activity. These compounds showed potential activity against HSV1 and HAV-MBB viruses (Attaby et al., 2006).
Molecular Docking and Structural Analysis
- Molecular docking studies and structural analysis have been conducted on compounds structurally similar to the specified chemical. These studies contribute to understanding how these compounds might interact with biological targets, such as kinesin spindle protein (KSP) (ShanaParveen et al., 2016).
Cancer Research
- In cancer research, derivatives of related compounds were synthesized and assessed for their antiproliferative activity against human breast cancer cell lines. Some compounds exhibited promising cytotoxic activity, indicating potential for further exploration as anticancer agents (Panneerselvam et al., 2022).
特性
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-12-8-16-5-2-13(12)21-11-3-7-18(9-11)14(20)10-19-6-1-4-17-19/h1-2,4-6,8,11H,3,7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUCPMBARGWNEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
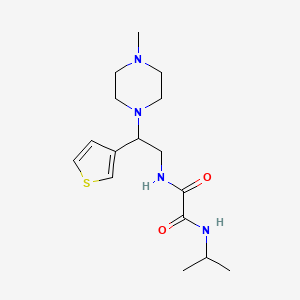
![N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2408824.png)
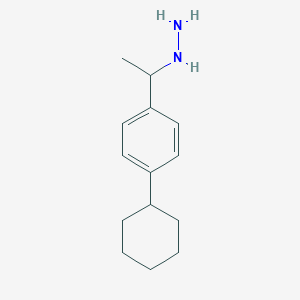
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2408827.png)
![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide](/img/structure/B2408828.png)
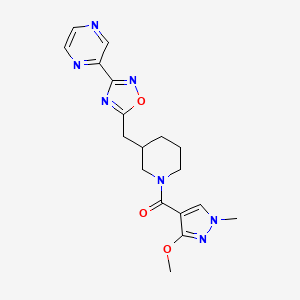
![methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2408833.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408836.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2408838.png)


